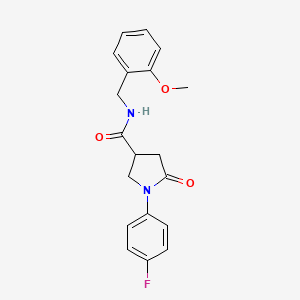
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential uses continue to be explored.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation.
2. Induction of apoptosis: This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its synthetic nature, its well-defined chemical structure, and its potential applications in various areas of scientific research. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies.
2. Development of new drugs: This compound has shown promising results in various studies, and its potential applications in the development of new drugs for various diseases continue to be explored.
3. Optimization of synthesis methods: The synthesis of this compound can be optimized to improve yield and purity, which could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown promising results in various studies for its potential applications in scientific research. Its potential uses continue to be explored, and further studies are needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde in the presence of a base, followed by the reaction of the resulting Schiff base with pyrrolidine-3-carboxylic acid. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, including:
1. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: Studies have shown that this compound has anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
3. Antimicrobial activity: This compound has been shown to possess antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-13(17)11-21-19(24)14-10-18(23)22(12-14)16-8-6-15(20)7-9-16/h2-9,14H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZPHHFEMQTEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
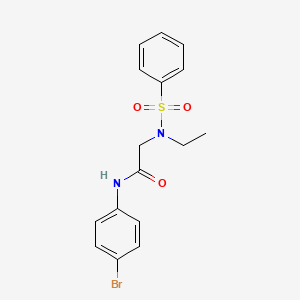
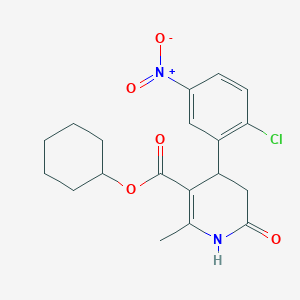

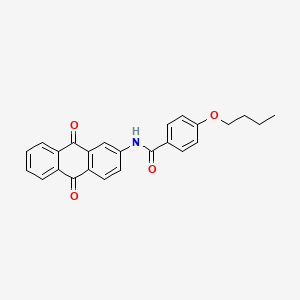
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)
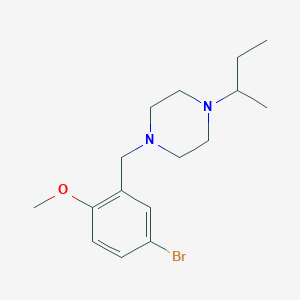
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)

![(2R*,6S*)-4-[(1-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5121009.png)
